Métabolite M4 de l’AB-CHMINACA

Vue d'ensemble

Description

Ab-chminaca metabolite M4 is a major metabolite of the synthetic cannabinoid AB-CHMINACA. This compound is often used as a reference material in forensic and toxicological studies, particularly in the context of urine drug testing and clinical toxicology .

Applications De Recherche Scientifique

Ab-chminaca metabolite M4 has several scientific research applications:

Orientations Futures

New synthetic cannabinoids (SCs) are emerging rapidly and continuously. Biological matrices are key for their precise detection to link toxicity and symptoms to each compound and concentration and ascertain consumption trends . High-resolution mass spectrometry screening, which allows for non-targeted detection and retrospective data interrogation, is a potential solution .

Mécanisme D'action

Target of Action

AB-CHMINACA Metabolite M4 is a major metabolite of the synthetic cannabinoid AB-CHMINACA . Synthetic cannabinoids, including AB-CHMINACA, have a higher binding affinity for cannabinoid receptors than THC . Therefore, it can be inferred that the primary targets of AB-CHMINACA Metabolite M4 are likely the cannabinoid receptors.

Mode of Action

Given its parent compound’s affinity for cannabinoid receptors, it is likely that ab-chminaca metabolite m4 interacts with these receptors in a similar manner .

Biochemical Pathways

It is known that synthetic cannabinoids generally affect the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Pharmacokinetics

It is known that synthetic cannabinoids are often almost completely metabolized, and their pharmacokinetics should be carefully evaluated for determining the most adequate biomarker in toxicological analysis .

Result of Action

The doses needed to produce these effects are much lower than for THC .

Action Environment

The action environment of AB-CHMINACA Metabolite M4 is likely to be influenced by various factors. For instance, the pH of the urine may intervene in the analysis of this compound . Additionally, environmental precautions should be taken to prevent this compound from entering sewers or surface or ground water .

Méthodes De Préparation

The preparation of Ab-chminaca metabolite M4 involves synthetic routes that typically start with the parent compound AB-CHMINACA. The synthetic process includes the replacement of the carboxamide-linked aminocarbonyl-2-methylpropyl side chain with a carboxyl group .

Analyse Des Réactions Chimiques

Ab-chminaca metabolite M4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Ab-chminaca metabolite M4 can be compared with other similar synthetic cannabinoids, such as:

ADB-CHMINACA: Similar in structure but with different side chains.

MDMB-CHMICA: Another synthetic cannabinoid with a different metabolic profile.

5F-MDMB-PINACA: A synthetic cannabinoid with a fluorinated side chain.

These compounds share similar core structures but differ in their side chains and metabolic pathways, highlighting the uniqueness of Ab-chminaca metabolite M4 .

Propriétés

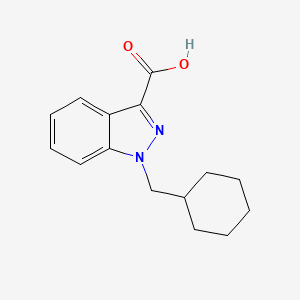

IUPAC Name |

1-(cyclohexylmethyl)indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXHKIOGZJHOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342286 | |

| Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271630-11-5 | |

| Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271630115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(CYCLOHEXYLMETHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJU44VFU4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)

![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)

![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)